molecular formula C18H15N5O5S B2649997 N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide CAS No. 132593-36-3

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide

Cat. No.: B2649997
CAS No.: 132593-36-3
M. Wt: 413.41
InChI Key: OISWWUKDOPPBEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide (CAS: 132593-36-3) is a benzamide derivative featuring a sulfamoyl-linked 4-methylpyrimidine moiety and a nitro-substituted aromatic ring. Its molecular formula is C₁₈H₁₅N₅O₅S (molecular weight: 413.41 g/mol), with a density of 1.519 g/cm³ and a melting point of 270–272°C . The compound’s pKa of 6.54 suggests moderate acidity, likely due to the sulfonamide and nitro groups. This structure positions it as a candidate for pharmacological studies, particularly in enzyme inhibition and antimicrobial applications.

Properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O5S/c1-12-10-11-19-18(20-12)22-29(27,28)16-8-4-14(5-9-16)21-17(24)13-2-6-15(7-3-13)23(25)26/h2-11H,1H3,(H,21,24)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISWWUKDOPPBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide in the presence of a base to yield the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: Formation of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyrimidine ring.

Scientific Research Applications

The compound exhibits notable biological activity, primarily as an enzyme inhibitor. Its mechanism typically involves binding to specific enzymes or receptors, leading to the inhibition of their activity. This inhibition can significantly influence various biological pathways, making it a candidate for therapeutic applications in diseases where enzyme regulation is critical.

Key Mechanisms

  • Enzyme Inhibition : The compound's structure allows it to interact with enzymes by forming stable complexes, thereby hindering their catalytic functions.
  • Receptor Interaction : It may also bind to specific receptors, modulating their activity and influencing downstream signaling pathways.

Drug Development

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide is being investigated for its potential as a therapeutic agent in various conditions:

  • Cancer Treatment : Due to its ability to inhibit specific enzymes involved in tumor growth and proliferation.
  • Infectious Diseases : The compound may exhibit antimicrobial properties, making it useful against certain bacterial infections.

Biochemical Studies

Research involving this compound has focused on its interaction with various biological targets:

  • Binding Affinity Studies : These studies help elucidate how the compound interacts with enzymes and receptors, providing insights into its potential therapeutic effects.
  • Mechanistic Studies : Understanding the detailed mechanisms of action can aid in optimizing the compound for better efficacy and safety profiles.

Case Study 1: Enzyme Inhibition in Cancer Cells

A study demonstrated that this compound effectively inhibited a key enzyme involved in the proliferation of cancer cells. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The findings revealed that it exhibited substantial inhibitory effects on gram-positive bacteria, indicating its potential role in developing new antibiotics.

Mechanism of Action

The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, the sulfamoyl group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The nitro group may also play a role in generating reactive intermediates that contribute to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents/R-Groups Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide -NO₂ on benzamide; 4-methylpyrimidine 413.41 270–272 High thermal stability; nitro enhances electron-withdrawing effects
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide -F on benzamide; 4,6-dimethylpyrimidine 400.43 N/A Increased lipophilicity (predicted LogP ~1.4); fluorine improves bioavailability
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide Pyrrolidinyl-sulfonyl on benzamide 501.60 N/A Higher polar surface area (155 Ų); potential for enhanced solubility
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide (5o) Dual chloro/nitro groups; substituted aryl 514.80 N/A Potent α-glucosidase/α-amylase inhibition (IC₅₀ < 10 µM)
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(pentyloxy)benzamide Pentyloxy on benzamide 485.58 N/A Increased rotatable bonds (7); improved membrane permeability
Key Observations:
  • Electron-Withdrawing Groups : The nitro group in the target compound enhances stability but may reduce aqueous solubility compared to analogs with halogens (e.g., -F in ) or alkoxy groups (e.g., pentyloxy in ).
  • Pyrimidine Modifications : Adding a methyl group at the 6-position of pyrimidine (as in ) slightly increases molecular weight but may alter binding specificity in enzyme targets.
  • Biological Activity : Chloro/nitro-substituted derivatives (e.g., compound 5o in ) exhibit potent enzyme inhibition, suggesting the nitro group’s role in target engagement.
Enzyme Inhibition:
  • α-Glucosidase/α-Amylase Inhibition : Chloro/nitro-substituted benzamides (e.g., 5o) showed IC₅₀ values < 10 µM, outperforming metformin in some cases .
  • Urease Inhibition : Benzamide-acetamide hybrids with dichlorophenyl groups (e.g., compound 8 in ) demonstrated IC₅₀ values of 12.3 µM, suggesting structural flexibility for optimizing activity .
Antimicrobial Activity:
  • Imidazole Derivatives () : Compounds with pyrimidine-sulfamoyl linkages exhibited antifungal and antibacterial activity, though the target compound’s efficacy remains unstudied .

Computational and ADME Profiles

  • Lipophilicity : Fluorine substitution () reduced LogP compared to nitro groups, balancing solubility and membrane permeability.

Biological Activity

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by a sulfamoyl group and a nitrobenzamide moiety, has been the subject of various studies focusing on its biological activity, particularly as an enzyme inhibitor.

  • Molecular Formula : C21H22N4O3S
  • Molecular Weight : 410.5 g/mol
  • Key Features : Contains a nitro group and a sulfamoyl group, enhancing its chemical reactivity and biological activity.

This compound primarily functions as an enzyme inhibitor. Its mechanism involves binding to specific enzymes or receptors, thus inhibiting their activity. This inhibition can influence various biological pathways, making it a candidate for therapeutic applications in conditions requiring enzyme regulation.

Biological Activity Overview

The biological activity of this compound has been evaluated through several studies, indicating its potential efficacy against various biological targets.

Enzyme Inhibition Studies

  • Inhibition of DNA Methyltransferases : Similar compounds have shown inhibitory effects on DNA methyltransferases (DNMTs), which play a crucial role in epigenetic regulation. For instance, compounds with similar structural motifs have demonstrated cytotoxicity against leukemia cells by inhibiting DNMT1 and DNMT3A, leading to the re-expression of silenced genes .
  • Cytotoxicity : Research indicates that derivatives of related compounds exhibit significant cytotoxicity against cancer cell lines in the micromolar range, suggesting that this compound may possess similar properties .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

StudyCompoundBiological ActivityFindings
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylbutanamideEnzyme InhibitionSignificant inhibition of specific enzymes; potential therapeutic applications in drug development.
SGI-1027 and derivativesDNMT InhibitionPotent inhibitors of DNMTs; induced gene re-expression in leukemia cells; EC50 values indicating strong efficacy.
Various nitrobenzamide derivativesCytotoxicityComparable cytotoxic effects against cancer cell lines; structure–activity relationships elucidated for optimization.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the core structure significantly affect biological activity:

  • Nitro Group Positioning : The position of the nitro group influences binding affinity and inhibitory potency.
  • Sulfamoyl Group Variations : Alterations in the sulfamoyl moiety can enhance or reduce enzyme binding efficiency.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide, and how can yield be improved?

  • Methodology : The compound is synthesized via multi-step reactions, starting with coupling a pyrimidine derivative (e.g., 4-methylpyrimidin-2-amine) with a sulfonamide intermediate. Key steps include:

  • Sulfamoylation : Reacting 4-aminophenylsulfonamide with 4-methylpyrimidin-2-yl chloride under basic conditions (e.g., NaHCO₃ in DMF) at 60–80°C .
  • Benzamide formation : Coupling the intermediate with 4-nitrobenzoyl chloride in anhydrous THF using triethylamine as a base. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield (reported up to 75%) .
  • Critical factors : Reaction time (12–24 hrs), stoichiometric ratios (1:1.2 for acyl chloride), and inert atmosphere (N₂) to prevent hydrolysis .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Structural validation :

  • ¹H/¹³C NMR : Peaks at δ 8.09–7.20 ppm (aromatic protons) and δ 175–173 ppm (carbonyl groups) confirm the benzamide and pyrimidine moieties .
  • IR spectroscopy : Bands at 1,678 cm⁻¹ (C=O stretch) and 1,153 cm⁻¹ (SO₂ symmetric stretch) validate functional groups .
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain (e.g., C–S–N angles of ~105°) .

Advanced Research Questions

Q. How can molecular docking studies (e.g., AutoDock Vina) predict binding interactions of this compound with biological targets?

  • Approach :

  • Target preparation : Use PDB structures (e.g., enzymes like urease or acetylcholinesterase) and remove water/cofactors.
  • Ligand preparation : Optimize the compound’s 3D structure using AMBER force fields for charge assignment .
  • Docking parameters : Employ a grid box covering the active site (20 ų) and run 50 genetic algorithm iterations. AutoDock Vina’s scoring function (affinity ≈ −9.0 kcal/mol) predicts strong binding to pyrimidine-dependent enzymes .
  • Validation : Compare docking poses with crystallographic data (RMSD < 2.0 Å) .

Q. How can conflicting reports about its biological activity (e.g., antioxidant vs. enzyme inhibition) be resolved?

  • Analysis : Contradictions arise from:

  • Assay conditions : Antioxidant activity (IC₅₀ ~20 µM in DPPH assays) vs. urease inhibition (IC₅₀ ~5 µM) may depend on pH (7.4 vs. 6.8) or reducing agents (e.g., ascorbic acid).
  • Structural analogs : The 4-nitro group enhances electron-withdrawing effects, favoring enzyme inhibition over radical scavenging. Compare activity of derivatives (e.g., 4-methyl vs. 4-nitro substitutions) .

Q. What strategies integrate this compound into functional polymers, and how are their properties characterized?

  • Polymer synthesis : React with pyridine-2,6-dicarbonyl dichloride to form aromatic polyamides. Key steps:

  • Polycondensation : 72 hrs at 120°C in NMP, yielding polymers with η_inh = 0.35 dL/g .
  • Characterization : TGA shows thermal stability up to 300°C; SEM confirms nanoscale morphology (50–100 nm particle size) .

Methodological Challenges

Q. How can crystallographic data inconsistencies (e.g., disordered sulfonamide groups) be addressed?

  • Refinement : Use SHELXL’s PART and ISOR commands to model disorder. Apply restraints to S–O bond lengths (1.43–1.45 Å) and anisotropic displacement parameters .

Q. What kinetic assays best elucidate its enzyme inhibition mechanism?

  • Protocol :

  • Continuous spectrophotometric assay : Monitor urease activity at 595 nm (urea hydrolysis to NH₃).
  • Lineweaver-Burk plots : Reveal non-competitive inhibition (Km unchanged, Vmax reduced) .

Q. How do solvent polarity and proticity affect its reactivity in nucleophilic substitutions?

  • Study design : Compare reaction rates in DMSO (polar aprotic) vs. ethanol (protic).

  • Findings : DMSO enhances sulfonamide nucleophilicity (yield >70%), while ethanol promotes side reactions (e.g., nitro group reduction) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.